molecular formula C20H24N2O4S B2881601 3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide CAS No. 690245-61-5

3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide

Cat. No.: B2881601
CAS No.: 690245-61-5
M. Wt: 388.48
InChI Key: WVUZSSPFRLUDDP-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide is a sophisticated small molecule featuring a benzenesulfonamide pharmacophore linked to a piperidine-carbonyl moiety. This structure is of significant interest in medicinal chemistry and chemical biology, particularly in the inhibition of specific viral and enzymatic targets. Compounds incorporating benzenesulfonamide and piperidine scaffolds have demonstrated potent activity as inhibitors of essential viral proteins, such as the HIV-1 capsid (CA) protein . The piperidine ring is a privileged structure in drug discovery, found in more than twenty classes of pharmaceuticals due to its favorable properties and ability to contribute to target binding . Furthermore, the benzenesulfonamide group is a well-established zinc-binding motif that enables potent inhibition of various enzymes, including carbonic anhydrase isoforms (CAIs) . This molecular architecture provides a versatile platform for investigating novel therapeutic strategies against a range of diseases. Research into analogs of this compound supports its potential utility in developing probes for virology and enzymology studies. This product is intended for research applications only in a laboratory setting.

Properties

IUPAC Name

3-methoxy-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-18-6-5-7-19(14-18)27(24,25)21-15-16-8-10-17(11-9-16)20(23)22-12-3-2-4-13-22/h5-11,14,21H,2-4,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUZSSPFRLUDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzenesulfonyl chloride with 4-(piperidine-1-carbonyl)benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of the carbonyl group can produce 4-(piperidin-1-yl)benzyl alcohol .

Scientific Research Applications

3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

Compound A : 3-Methoxy-N-{4-[(4-Phenyl-1-Piperazinyl)Carbonyl]Benzyl}Benzenesulfonamide (CAS 690245-63-7)
  • Molecular Formula : C25H27N3O4S
  • Key Differences : Replaces the piperidine ring with a piperazine group bearing a phenyl substituent.
  • This modification may enhance solubility but reduce metabolic stability due to increased susceptibility to oxidation .
Compound B : 4-(4-(4-(3-Methoxyphenyl)Piperazine-1-Carbonyl)Piperidine-1-Carbonyl)Benzenesulfonamide
  • Molecular Formula : C24H30N4O5S
  • Key Differences : Incorporates both piperidine and piperazine rings, with a 3-methoxyphenyl group on the piperazine.
  • Reported melting point (134–135°C) suggests moderate crystallinity .

Analogues with Modified Sulfonamide Linkers

Compound C : 3-Methoxy-N-(4-((4-Methoxyphenyl)Sulfonamido)Naphthalen-1-yl)Benzenesulfonamide (14d)
  • Key Differences : Replaces the benzyl-piperidine-carbonyl group with a naphthalene-sulfonamide scaffold.
  • Impact : The naphthalene system enhances π-π stacking interactions but may introduce cytotoxicity due to planar aromaticity. Synthetic routes for such compounds often involve multi-step coupling reactions, as seen in .
Compound D : 4-(4-(Hydrazinecarbonyl)Piperidine-1-Carbonyl)Benzenesulfonamide
  • Molecular Formula : C13H18N4O4S
  • Key Differences : Features a hydrazinecarbonyl linker instead of the methoxybenzene group.
  • Reported melting point (191–192°C) indicates high crystallinity .

Analogues with Halogen or Heterocyclic Substituents

Compound E : 3-Bromo-4-Methoxy-N-{4-[(4-Methylpiperidin-1-yl)Sulfonyl]Phenyl}Benzamide
  • Molecular Formula : C21H24BrN3O4S
  • Key Differences : Replaces the benzyl group with a brominated benzamide and a piperidinylsulfonyl linker.
  • The sulfonyl linker may alter pharmacokinetic profiles compared to the target’s carbonyl bridge .
Compound F : 4-((3-(4-Methoxyphenoxy)Piperidin-1-yl)Carbonyl)-N-1,3-Thiazol-2-ylBenzenesulfonamide
  • Key Differences: Incorporates a thiazole ring and a 4-methoxyphenoxy-piperidine group.
  • Impact: The thiazole moiety enhances hydrogen-bonding capacity and metabolic stability, while the phenoxy group may improve solubility. Such modifications are common in kinase inhibitors .

Comparative Data Table

Compound Molecular Formula Key Structural Feature Melting Point (°C) Biological Relevance Reference
Target Compound ~C24H27N3O4S (estimated) Piperidine-1-carbonyl-benzyl N/A Hypothesized CA inhibitor
Compound A (CAS 690245-63-7) C25H27N3O4S Piperazine-phenyl substituent N/A Enhanced solubility
Compound B C24H30N4O5S Dual piperidine/piperazine 134–135 Carbonic anhydrase inhibitor
Compound D C13H18N4O4S Hydrazinecarbonyl linker 191–192 Metalloenzyme modulation
Compound E C21H24BrN3O4S Brominated benzamide N/A Improved lipophilicity

Research Findings and Implications

  • Synthetic Routes : The target compound likely follows a multi-step synthesis involving (i) coupling of 3-methoxybenzenesulfonamide with a piperidine-carbonyl-benzyl intermediate using EDCI/HOBt activation (analogous to ) and (ii) purification via recrystallization .
  • Structure-Activity Relationships (SAR) :
    • Piperidine vs. Piperazine: Piperidine-based analogues (e.g., Compound B) show lower basicity but higher metabolic stability than piperazine derivatives .
    • Substituent Position: 3-Methoxy groups (as in the target) enhance binding affinity compared to 4-methoxy analogues, likely due to optimized steric alignment with enzyme active sites .
    • Linker Flexibility: Carbonyl bridges (as in the target) improve conformational flexibility over sulfonyl or hydrazide linkers, balancing potency and bioavailability .

Biological Activity

3-Methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activities, structure-activity relationships (SAR), and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

The compound features a sulfonamide functional group and a piperidine moiety , with a methoxy group attached to a benzene ring. The structural formula can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structure is notable for its potential applications in targeting various biological pathways, particularly in cancer therapy and enzyme inhibition.

Anticancer Activity

Compounds with similar structural characteristics have demonstrated various biological activities, particularly in anticancer research. For instance, studies have shown that derivatives of piperidine exhibit significant cytotoxicity against different cancer cell lines. The following table summarizes some of the key findings related to the anticancer activities of structurally related compounds:

Compound NameBiological ActivityIC50 (µM)References
CFI-400945PLK4 inhibitor<0.01
Piperidine Derivative 1Cytotoxicity in FaDu cells0.64
Piperidine Derivative 2Antiproliferative effects0.4

These findings suggest that 3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide may possess similar anticancer properties, warranting further investigation.

Enzyme Inhibition

Research has indicated that compounds similar to 3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide can act as inhibitors of specific enzymes. For example, piperidine derivatives have been studied for their ability to inhibit fatty acid amide hydrolase (FAAH), which is crucial in regulating endocannabinoid levels. A study demonstrated that modifications to the piperidine structure could enhance inhibitory potency:

Compound NameTarget EnzymeIC50 (µM)References
Piperidine Derivative AFAAH13-22
Piperidine Derivative BMenA (M. tuberculosis)8-10

These results indicate that the compound may also have potential applications in treating conditions involving dysregulated enzyme activity.

Structure-Activity Relationship (SAR)

The SAR studies of piperidine derivatives highlight the importance of specific functional groups in modulating biological activity. For example, the presence of a methoxy group and sulfonamide functionality appears critical for enhancing interactions with biological targets. Research has shown that variations in substituents can lead to significant changes in potency and selectivity:

  • Methoxy Group : Enhances lipophilicity and bioavailability.
  • Sulfonamide Group : Increases binding affinity to target proteins.

Case Studies

Several case studies have focused on the biological activity of similar compounds, providing insights into their pharmacological profiles:

  • Antitumor Activity : A study on indazole-containing derivatives revealed potent anticancer effects, suggesting that modifications similar to those found in 3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide could yield effective therapeutic agents against various cancers .
  • Inhibition of Mycobacterium tuberculosis : Research on piperidine derivatives indicated promising results against tuberculosis by inhibiting key enzymes involved in bacterial survival . This suggests potential applications for 3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide in infectious disease treatment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step synthesis typically involves coupling a benzenesulfonamide precursor with a piperidine-carbonyl benzyl intermediate. Key steps include:

  • Nucleophilic substitution : Reacting 4-bromobenzenesulfonamide with piperidine derivatives under reflux in polar aprotic solvents (e.g., DMF) .
  • Carbamoylation : Use coupling agents like EDCI/HOBt in anhydrous CH₃CN to form the piperidine-1-carbonyl linkage .
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust temperature (60–80°C) to suppress side reactions (e.g., sulfone formation) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., methoxy singlet at δ 3.7–3.9 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 487 for C₂₄H₃₀N₄O₅S) .
  • X-ray Crystallography : Resolves piperidine ring conformation and sulfonamide bond angles .

Q. What solvents and storage conditions are recommended for this compound?

  • Solubility : Moderately soluble in DMSO or methanol; insoluble in water due to hydrophobic aromatic/piperidine groups .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How does 3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide inhibit carbonic anhydrase isoforms, and what experimental assays validate this mechanism?

  • Mechanism : The sulfonamide group binds to the zinc ion in the enzyme’s active site, while the piperidine-carbonyl moiety enhances selectivity for isoforms like CA-II/IX .
  • Assays :

  • Fluorescent Thermal Shift : Measures enzyme stability upon inhibitor binding .
  • Kinetic Analysis : Determines Kᵢ values using stopped-flow CO₂ hydration assays .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Case Example : Discrepancies in IC₅₀ values for CA inhibition may arise from:

  • Purity Variations : Impurities >5% alter activity; validate via HPLC (>98% purity) .
  • Assay Conditions : pH differences (e.g., pH 7.4 vs. 6.5) affect zinc coordination .
  • Structural Analogues : Compare with derivatives (e.g., 4-methoxy vs. 3-trifluoromethyl) to identify SAR trends .

Q. What strategies are effective in designing derivatives to enhance metabolic stability without compromising activity?

  • Approaches :

  • Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl to reduce CYP450-mediated oxidation .
  • Prodrug Modifications : Introduce ester moieties on the piperidine ring to improve oral bioavailability .
    • Testing : Perform microsomal stability assays (human liver microsomes) and monitor metabolite formation via LC-MS/MS .

Q. How can computational methods predict binding modes and guide synthesis of high-potency analogs?

  • In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina to model interactions with CA-II (PDB: 3KS3) .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
    • Validation : Synthesize top-ranked virtual hits and test via SPR (surface plasmon resonance) for KD measurements .

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